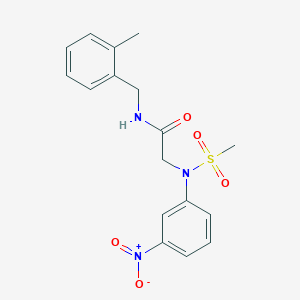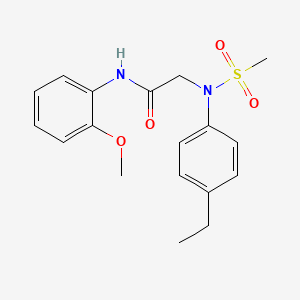
N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
説明
N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide, also known as MNNG, is a chemical compound that has been widely used in scientific research for its unique properties. MNNG is a potent mutagen, which means that it has the ability to induce genetic mutations in organisms. This property has made MNNG an important tool in the study of genetics and molecular biology.
作用機序
The mechanism of action of N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide involves the formation of DNA adducts. This compound reacts with the nitrogen atoms in the DNA bases, forming covalent bonds between the this compound molecule and the DNA molecule. This can lead to the formation of DNA adducts, which can cause mutations in the DNA sequence.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. One of the most significant effects is its ability to induce DNA damage and mutations. This can lead to a variety of biological effects, including cell death, genetic disorders, and cancer.
実験室実験の利点と制限
One of the main advantages of using N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide in lab experiments is its potency as a mutagen. This makes it an ideal tool for studying DNA damage and repair mechanisms. However, this compound also has a number of limitations. For example, it can be difficult to control the concentration of this compound in experiments, which can lead to inconsistent results.
将来の方向性
There are a number of future directions for research involving N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide. One area of interest is the development of new methods for controlling the concentration of this compound in experiments. This could lead to more consistent results and a better understanding of its effects on DNA damage and repair mechanisms. Another area of interest is the development of new drugs that can target the DNA adducts formed by this compound, which could have important implications for the treatment of cancer and other genetic disorders.
In conclusion, this compound is a unique chemical compound that has played an important role in scientific research for many years. Its potent mutagenic properties have made it an important tool for studying DNA damage and repair mechanisms, and it has a number of potential applications in the development of new drugs and treatments. While there are limitations to its use in lab experiments, the future looks bright for research involving this compound.
科学的研究の応用
N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has been used in a wide range of scientific research applications. One of the most common uses of this compound is in the study of DNA damage and repair mechanisms. This compound is a potent DNA alkylating agent, which means that it can add an alkyl group to the nitrogen atoms in the DNA bases. This can lead to the formation of DNA adducts, which can cause mutations in the DNA sequence.
特性
IUPAC Name |
N-[(2-methylphenyl)methyl]-2-(N-methylsulfonyl-3-nitroanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-13-6-3-4-7-14(13)11-18-17(21)12-19(26(2,24)25)15-8-5-9-16(10-15)20(22)23/h3-10H,11-12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQFYGKRKMLCPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-cyclopentylethyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3534755.png)

![2-({N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycyl}amino)-N-isopropylbenzamide](/img/structure/B3534780.png)
![N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B3534781.png)

![(4-{[3-(2-cyclopentylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B3534786.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3534790.png)
![2-[(N-(4-methylphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzamide](/img/structure/B3534797.png)
![4-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B3534812.png)
![6-methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B3534813.png)
![2-[(3-methyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)thio]acetamide](/img/structure/B3534814.png)
![N~2~-(4-fluorophenyl)-N~1~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3534816.png)
![4-{2-[3-bromo-4-(dimethylamino)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B3534820.png)
